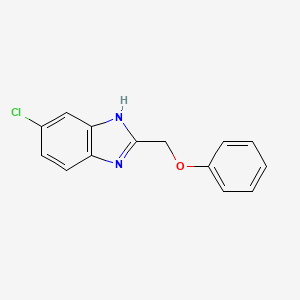

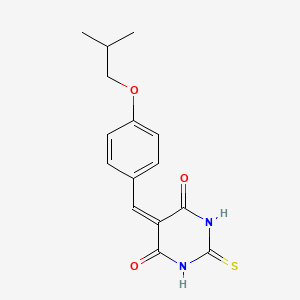

![molecular formula C18H27N3O4 B5603999 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-heterocyclic compounds, including those related to the structure of 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide, often involves the use of chiral sulfinamides as key intermediates. These chiral auxiliaries are crucial for achieving stereoselectivity in the synthesis of amines and their derivatives. Tert-Butanesulfinamide, in particular, has been extensively used for asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutic compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of furan derivatives, including furan-carboxamide analogs, plays a critical role in their chemical and biological properties. The structure-studies have highlighted synthetic pathways, chemical reactivity, and the synthesis of heterocycles and their reactions, underlining the versatility and biological significance of furan-carboxamides in medicinal chemistry and drug design (Monier et al., 2018).

Chemical Reactions and Properties

Furan derivatives exhibit a wide range of chemical reactions due to their unique structural features, enabling the synthesis of biologically active compounds. These reactions are often utilized to generate a variety of bioactive heterocyclic compounds, serving as fundamental components in both natural and synthetic drugs. The reactivity of enaminones with nitrogen-based nucleophiles is a prime example, leading to the formation of bioactive azoles, azines, and their fused systems, highlighting the significance of these compounds in the development of pharmaceuticals (Farghaly et al., 2023).

Aplicaciones Científicas De Investigación

Discovery of Glucagon Receptor Antagonists

A novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) has been developed, leading to the discovery of potent hGCGR antagonists with exceptional selectivity. These compounds, including derivatives with similar structural motifs to the queried compound, have been shown to lower glucose levels in animal models, suggesting potential applications in diabetes research and therapy (Demong et al., 2014).

Conformational Analysis of Pseudopeptides

Research on spirolactams as conformationally restricted pseudopeptides has provided insights into their synthesis and conformational properties. These compounds serve as constrained surrogates for dipeptides, demonstrating the versatility of spiro compounds in mimicking peptide structures and potentially influencing peptide-protein interactions (Fernandez et al., 2002).

Cycloaddition Reactions

Studies on the [3+2] cycloaddition reactions of methylenelactams with nitrones have led to the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions highlight the compound's potential utility in organic synthesis, particularly in constructing complex spirocyclic frameworks (Chiaroni et al., 2000).

Propiedades

IUPAC Name |

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-17(2,3)14-12(9-13(24-14)15(19)22)10-21-7-5-18(6-8-21)11-20(4)16(23)25-18/h9H,5-8,10-11H2,1-4H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNLALQFANHTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCC3(CC2)CN(C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)